molecular formula C13H9F3N2O2 B11675201 N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide

N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide

Cat. No.: B11675201
M. Wt: 282.22 g/mol
InChI Key: TXOUBQBMMWBAIJ-CAOOACKPSA-N
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Description

N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The trifluoromethyl group attached to the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazones or amines.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone functional group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-[2,5-dimethoxyphenyl]methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-[4-fluorophenyl]methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and lipophilicity, making it more effective in various applications compared to its analogs. The furan ring also contributes to its distinct electronic properties, further differentiating it from similar compounds.

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)10-5-2-1-4-9(10)8-17-18-12(19)11-6-3-7-20-11/h1-8H,(H,18,19)/b17-8+

InChI Key

TXOUBQBMMWBAIJ-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CO2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CO2)C(F)(F)F

Origin of Product

United States

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